3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone
Description
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is a halogenated propiophenone derivative characterized by two chlorine atoms at the 3' and 5' positions of the phenyl ring and a 4-methoxyphenyl group attached to the propanone backbone. Its molecular formula is C₁₆H₁₄Cl₂O₂, with a molecular weight of 307.19 g/mol (estimated from analogues in ). The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents, while the chlorine atoms contribute to steric and electronic effects. This compound has been referenced in chemical catalogs but is currently listed as discontinued .
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMCLKDFAQHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644295 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898776-34-6 | |
| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(4-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898776-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation Route
The predominant synthetic approach to 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone is via Friedel-Crafts acylation , a classical method for introducing acyl groups onto aromatic rings.
-
- 3,5-dichlorobenzoyl chloride (acyl chloride derivative)
- 4-methoxyacetophenone or 4-methoxyphenylpropane (aromatic substrate)
-
- Lewis acid catalyst such as aluminum chloride (AlCl3)
-
- Anhydrous environment to prevent hydrolysis of acyl chloride
- Controlled temperature, typically low to moderate (0–5°C to room temperature) to minimize side reactions
- Stirring under inert atmosphere (nitrogen or argon) to avoid moisture and oxidation
Mechanism:
The acyl chloride reacts with the aromatic ring activated by the methoxy group, facilitated by AlCl3, forming the ketone linkage characteristic of propiophenones.-
- Quenching with water or dilute acid
- Extraction and purification by recrystallization or chromatography
This method is well-established and scalable for industrial production, with continuous flow reactors sometimes employed to optimize yield and reproducibility.
Alternative Synthetic Considerations
Use of Hydrogen Chloride Neutralizing Agents:
In some related syntheses (e.g., p-methoxyphenyl 3,4-dichlorobenzoate), tertiary amines like pyridine or alkali bases such as sodium hydroxide are used to neutralize HCl generated during acylation, improving reaction efficiency and product purity.Oxidation and Reduction Post-Synthesis:
The compound can be further modified by oxidation (e.g., with potassium permanganate or chromium trioxide) to carboxylic acids or ketones, or by reduction (e.g., sodium borohydride or lithium aluminum hydride) to corresponding alcohols, depending on downstream application needs.
Detailed Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Acyl chloride source | 3,5-dichlorobenzoyl chloride | Prepared or commercially available |
| Aromatic substrate | 4-methoxyacetophenone or equivalent | Electron-donating methoxy group activates ring |
| Catalyst | Aluminum chloride (AlCl3) | Lewis acid, anhydrous conditions required |
| Solvent | Anhydrous dichloromethane or carbon disulfide | Non-protic solvents preferred |
| Temperature | 0–5°C initially, then room temperature | Controls reaction rate and selectivity |
| Reaction time | Several hours (typically 2–6 hours) | Monitored by TLC or HPLC |
| Workup | Quenching with ice water, acid/base wash | Removes catalyst and by-products |
| Purification | Recrystallization from ethanol or chromatography | Ensures high purity |
Research Findings and Analytical Data
Yield:
Reported yields for Friedel-Crafts acylation of similar dichlorinated propiophenones range from 70% to 85%, depending on reaction scale and purity of reagents.-
- High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard for purity analysis.
- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms substitution patterns and ketone formation.
- Mass spectrometry (MS) verifies molecular weight and formula consistency.
Structural Confirmation:
The presence of two chlorine atoms at the 3' and 5' positions and a methoxy group at the 4-position is confirmed by characteristic chemical shifts in NMR and isotopic patterns in MS.
Summary Table of Preparation Methods
| Method | Reactants | Catalyst/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 3,5-dichlorobenzoyl chloride + 4-methoxyacetophenone | AlCl3, anhydrous, 0–25°C | High yield, well-established | Requires strict moisture control |
| Neutralized Acylation | Same as above + pyridine or NaOH | Neutralizing agent to trap HCl | Improved reaction control | Additional purification steps |
| Oxidation/Reduction Post-Modification | Compound + oxidizing/reducing agents | KMnO4, CrO3, NaBH4, LiAlH4 | Enables functional group tuning | Additional reaction steps |
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
- Reactivity Studies : It can undergo various chemical reactions, including oxidation to form carboxylic acids or ketones, reduction to yield alcohols, and nucleophilic substitution reactions involving its chlorine atoms.
Biology
- Enzyme Inhibition : Research indicates that 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone may inhibit specific enzymes, suggesting potential therapeutic effects in conditions such as cancer and inflammation.
- Antitumor Activity : Preliminary studies have shown that the compound can induce apoptosis in cancer cells, indicating its potential as a chemotherapeutic agent .
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties reveal possible applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- In Vitro Studies : A study demonstrated that concentrations above 50 µM significantly reduced cell viability in specific cancer cell lines, indicating antitumor potential.
- Animal Studies : In vivo experiments showed reduced tumor growth rates in animal models treated with the compound compared to control groups. The efficacy varied based on dosage and administration route (oral vs. intraperitoneal) .
- Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis via caspase activation pathways, highlighting its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism of action of 3’,5’-Dichloro-3-(4-methoxyphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and subsequent cellular responses .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their physicochemical properties:
Substituent Effects on Reactivity and Solubility
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound increases electron density on the aromatic ring, enhancing reactivity in electrophilic substitutions compared to electron-withdrawing groups like -CF₃ or -F .
- Lipophilicity: Methyl-substituted analogues (e.g., 3',5'-dichloro-3-(3-methylphenyl)propiophenone) exhibit higher logP values due to the hydrophobic -CH₃ group, favoring membrane permeability in biological systems . Thiomethyl (-SCH₃) groups, as in 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone, introduce polarizability but lower solubility in aqueous media compared to -OCH₃ .
Analytical Characterization
Structural elucidation of these compounds typically employs:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., spin systems, coupling constants) differentiate substituent positions and configurations .
- X-ray Crystallography : Programs like SHELXL refine crystal structures, critical for confirming stereochemistry and packing patterns .
- Mass Spectrometry : High-resolution MS (HR-EIMS) determines molecular formulas and fragmentation pathways .
Biological Activity
3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, with the CAS number 898776-34-6, is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties and other relevant pharmacological effects.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) Developmental Therapeutic Program conducted screenings on approximately sixty cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers.
Results Summary:
- Sensitivity: The compound exhibited low levels of anticancer activity. Notably, only four cancer cell lines showed slight sensitivity at a concentration of 10 µM.
- Most Sensitive Lines: Leukemia cell lines were identified as the most sensitive to this compound's effects .
Table 1: Anticancer Activity Data
| Cancer Type | Cell Line | Sensitivity (10 µM) | Notes |
|---|---|---|---|
| Leukemia | K-562 | Slightly Sensitive | Most affected |
| Melanoma | SK-MEL-5 | Slightly Sensitive | |
| Colon | HCT-15 | Slightly Sensitive | |
| Breast | MCF-7 | Not Sensitive |
The mechanism by which this compound exerts its anticancer effects may involve the modulation of various cellular pathways. While specific pathways have not been fully elucidated in current literature, compounds with similar structures often interact with signaling pathways related to apoptosis and cell cycle regulation.
Case Studies
- In Vitro Studies: A study conducted on related compounds demonstrated that modifications in substituents could enhance or diminish biological activity. The presence of electron-withdrawing groups like chlorine has been linked to increased potency against certain cancer cell lines .
- Comparative Analysis: A comparative analysis with other similar compounds revealed that while some derivatives exhibited significant cytotoxicity against cancer cells, this compound showed moderate effects. This suggests that further structural modifications could be explored to enhance its biological efficacy.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3',5'-Dichloro-3-(4-methoxyphenyl)propiophenone, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves Friedel-Crafts acylation or condensation reactions. For example, coupling 4-methoxyphenylacetone with a dichlorinated benzoyl chloride derivative under anhydrous conditions using Lewis acids (e.g., AlCl₃) as catalysts. Reaction temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) significantly impact yield. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
- Key Variables : Monitor reaction time (6–12 hours) and stoichiometric ratios (1:1.2 ketone to acyl chloride) to avoid side products like over-chlorinated derivatives.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to prevent inhalation of vapors .
- Waste Management : Segregate waste in labeled, chemically resistant containers. Collaborate with certified waste disposal services for halogenated organic compounds to comply with environmental regulations .
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention if irritation persists .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy and chloro groups) and aromatic proton integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+) and rule out contaminants .
- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects of substituents .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to minimize by-products like dechlorinated or over-substituted derivatives?
- Methodological Answer :
- Design of Experiments (DoE) : Use response surface methodology to optimize temperature, catalyst loading, and solvent polarity. For example, reducing AlCl₃ concentration from 1.5 to 1.0 equivalents can suppress over-chlorination .
- In-situ Monitoring : Employ HPLC or GC-MS at intermediate time points to detect by-products early. Adjust quenching steps (e.g., ice-cold water addition) to halt reactions at optimal conversion .
Q. How should contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved?
- Methodological Answer :
- Comparative Analysis : Cross-validate with literature data on structurally analogous compounds (e.g., 3',4'-difluoro derivatives) to identify substituent-induced shift deviations .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR spectra and assess intramolecular interactions (e.g., steric hindrance from methoxy groups) .
Q. What strategies are effective in identifying degradation products under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation pathways via LC-MS/MS to detect hydrolyzed (e.g., loss of chloro groups) or oxidized products .
- Stabilization : Store in amber glass under inert gas (N₂/Ar) at –20°C to suppress photolytic and oxidative degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
